(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide
Beschreibung
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
101931-21-9 |
|---|---|
Molekularformel |
C14H20Br2N2 |
Molekulargewicht |
376.13 g/mol |
IUPAC-Name |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
InChI-Schlüssel |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Kanonische SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Synonyme |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
Industrial production of quaternary ammonium salts like (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quaternary ammonium salts can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: These compounds are generally resistant to reduction due to the stability of the quaternary ammonium group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the alkyl groups attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
In biological research, quaternary ammonium salts are often used as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine
Medically, these compounds are explored for their potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry
Industrially, quaternary ammonium salts are used in the formulation of disinfectants, surfactants, and fabric softeners.
Wirkmechanismus
The mechanism of action of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide involves its interaction with cell membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for the extraction of DNA.
Uniqueness
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is unique due to its specific structural features, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium salts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
